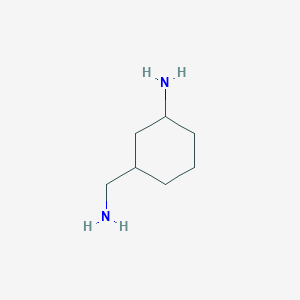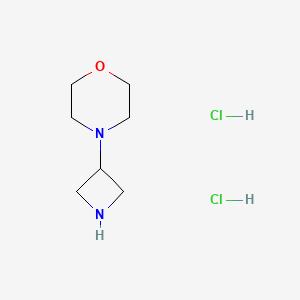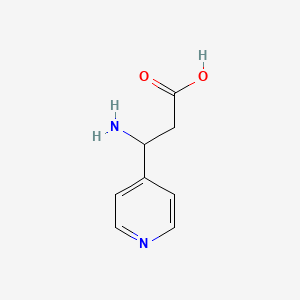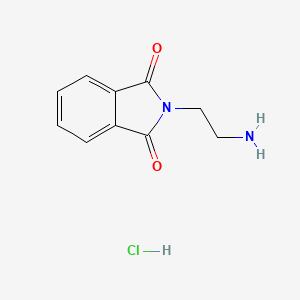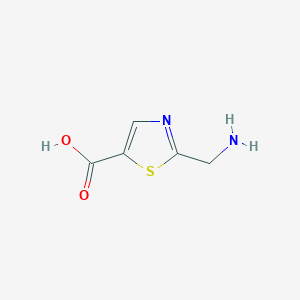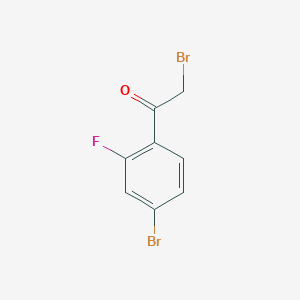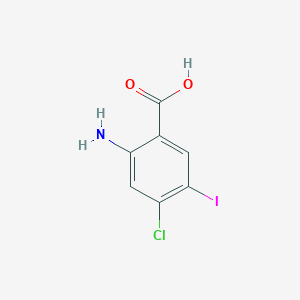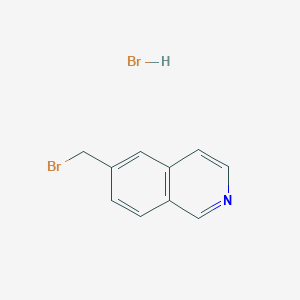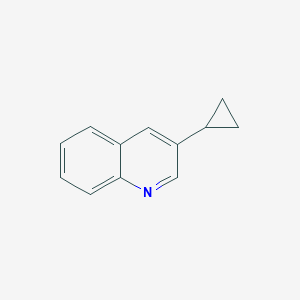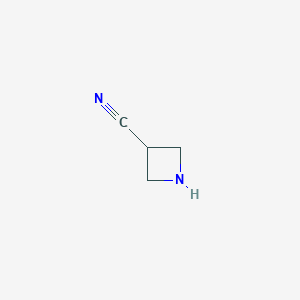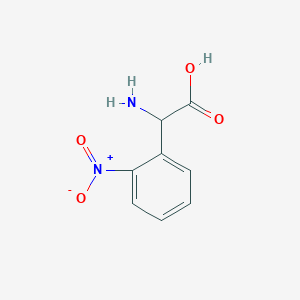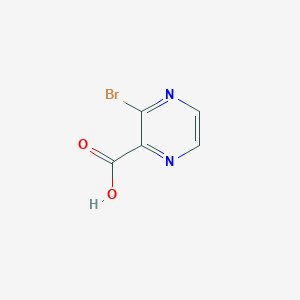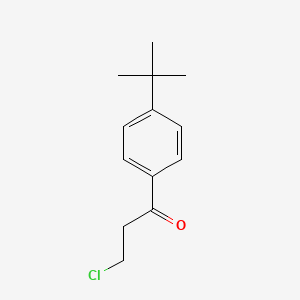
1-(4-叔丁基苯基)-3-氯丙انون-1
描述
The compound 1-(4-T-Butylphenyl)-3-chloropropan-1-one is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for understanding its properties and reactivity.
Synthesis Analysis
The synthesis of chlorinated organic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-chloro-2,3-dimethyl-4-phenylnaphthalene involves a three-step reaction sequence, including stereoselective dichlorocarbene addition, phenyllithium addition, and a key SnCl4-mediated benzannulation, demonstrating the intricacy of synthesizing chlorinated aromatic compounds . Similarly, the synthesis of chloroacetyl chloride incorporated piperidin-4-ones involves multiple steps, including the use of N-chloroacetyl chloride and characterization by FT-IR and NMR analyses . These examples highlight the potential complexity in synthesizing compounds like 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be elucidated using various spectroscopic techniques and computational studies. For example, the structure of chloroacetyl chloride incorporated piperidin-4-ones was confirmed by single crystal XRD analysis, and computational studies provided insights into the molecular design and optoelectronic properties . Similarly, the molecular structure and vibrational spectra of a related compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, were analyzed using density functional theory, revealing details about the charge transfer within the molecule . These techniques could be applied to analyze the molecular structure of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Chemical Reactions Analysis
Chlorinated compounds can undergo a variety of chemical reactions. The reaction of 1,3-dichloropropene with lithium powder and an electrophile in THF followed by hydrolysis yields unsaturated 1,5-diols, which can be further transformed into dihydropyrans . This demonstrates the reactivity of chlorinated compounds in nucleophilic substitution reactions and subsequent transformations. The derivatization examples provided for 1-chloro-2,3-dimethyl-4-phenylnaphthalene, including benzylic reactions and cross-couplings, also illustrate the chemical versatility of chlorinated aromatic compounds . These reactions could be relevant when considering the reactivity of 1-(4-T-Butylphenyl)-3-chloropropan-1-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be influenced by their molecular structure. For instance, the vibrational and structural observations of a chlorophenyl compound provided insights into its HOMO-LUMO analysis and nonlinear optical properties . The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attacks . These properties are crucial for understanding the reactivity and potential applications of 1-(4-T-Butylphenyl)-3-chloropropan-1-one. Computational studies, such as DFT, can be used to predict the physical and chemical properties of such compounds .
科学研究应用
新型凋亡诱导剂和抗癌剂
研究人员通过高通量筛选鉴别出一种化合物,5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑,作为一种新型凋亡诱导剂,对几种乳腺癌和结直肠癌细胞系具有活性。该研究突出了结构相关化合物作为抗癌剂及其分子靶点的潜力,为抗癌疗法的开发提供了新途径(Zhang 等人,2005)。
对映异构体的酶促合成
一项研究描述了脂肪酶催化的 3-氯-1-(4-氟苯基)丙醇-1 和相关化合物两种对映异构体的合成。这项研究证明了酶促过程在生产对映体纯化合物的潜力,这些化合物在药物合成和研究中很有价值(Pop 等人,2011)。
氯化反应及其产物
研究了药物阿替洛尔与次氯酸盐的反应,得到具有潜在植物毒活性的产物。这项研究提供了对药物残留物及其转化产物对环境影响的见解,强调了需要进一步研究它们对生态系统的影响(DellaGreca 等人,2009)。
具有抗癌活性的 Sigma-2 受体配体
先前对 4-(4-(4-氯苯基)-1,4-二氮杂环戊烷-1-基)-1-(4-氟苯基)丁烷-1-酮·2HCl (SYA013) 的研究将其鉴定为对 Sigma-2 受体具有中等选择性的 Sigma 配体。该化合物的新的类似物被合成并显示出对几种癌细胞系的抑制作用,证明了 Sigma-2 受体配体作为抗癌剂的潜力(Asong 等人,2019)。
安全和危害
“1-(4-T-Butylphenyl)-3-chloropropan-1-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-13(2,3)11-6-4-10(5-7-11)12(15)8-9-14/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKVKFPYVTZRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623628 | |
| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-T-Butylphenyl)-3-chloropropan-1-one | |
CAS RN |
28547-33-3 | |
| Record name | 1-(4-tert-Butylphenyl)-3-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)
